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CAS No.: 1903768-17-1

Cat. No.: S524982

Introduction and Mechanism of Action

Danicopan (development codes ACH-0144471, ALXN2040; brand name Voydeya) is a first-in-class, oral
small molecule inhibitor of complement factor D, approved as add-on therapy to ravulizumab or eculizumab
for treating extravascular hemolysis (EVH) in adult patients with paroxysmal nocturnal hemoglobinuria
(PNH). [1] Its therapeutic action stems from selective inhibition of the alternative pathway (AP) of the

complement system, a key amplifier of the complement cascade. [1] [2]

The diagram below illustrates Danicopan's specific molecular target within the complement cascade

alternative pathway:
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Figure 1: Danicopan inhibits Factor D, blocking the core amplification loop of the alternative complement
pathway. This action prevents the formation of C3 convertase (C3bBb), thereby reducing the downstream
effector functions that lead to both extravascular hemolysis (EVH) through C3b opsonization and terminal

pathway-mediated intravascular hemolysis (IVH).

Danicopan's mechanism involves reversibly binding to complement factor D, an essential serine protease,

thereby preventing the formation of the AP C3 convertase (C3bBb). [1] This blockade halts the amplification
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of the complement cascade, reducing the generation of C3 fragment opsonins (C3b, iC3b) responsible for
C3-mediated extravascular hemolysis. [1] [2] When used as an add-on therapy, danicopan controls proximal
AP-mediated EVH, while the co-administered C5 inhibitor (ravulizumab or eculizumab) maintains control

over terminal membrane attack complex (MAC)-mediated intravascular hemolysis (IVH). [1]

Pharmacokinetic Properties

The pharmacokinetic (PK) profile of danicopan has been characterized in healthy subjects and PNH

patients. Key parameters are summarized in the table below, followed by detailed explanations.

Key Pharmacokinetic Parameters

Parameter Value Conditions/Notes

Absorption & Exposure

Tmax (Median) 3.7 hours Following 150 mg oral dose in PNH patients [1]

| Food Effect (High-fat meal) | AUC: t ~25% Cmax: 1 ~93% | vs. fasted state; Tmax comparable [1] | |
Distribution | | | | Apparent Volume of Distribution (Vd) | 395 L | For a 75 kg person [1] | | Protein Binding |
91.5% - 94.3% | Extensive binding to plasma proteins [1] | | Metabolism & Elimination | | | | Half-life (t/%) |
7.9 hours | Mean value [1] | | Apparent Clearance (CL/F) | 63 L/h | Mean value [1] | | Primary Metabolic
Pathways | Oxidation, Reduction, Hydrolysis | Amide hydrolysis is the major pathway [1] | | CYP450
Involvement | Minimal | Low likelihood of CYP-based drug-drug interactions [1] | | Excretion | | | | Feces |
69% of dose (3.57% as parent drug) | Following a single radiolabeled dose [1] | | Urine | 25% of dose (0.48%

as parent drug) | Following a single radiolabeled dose [1] |

Detailed PK Characteristics

e Absorption and Food Effect: Danicopan is orally administered. Its absorption is notably influenced
by food, with a high-fat meal significantly increasing peak concentration. The recommended dosing is
with or without food. [1]
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¢ Distribution and Tissue Penetration: The large volume of distribution suggests extensive tissue
distribution. Preclinical studies demonstrate danicopan's ability to cross physiological barriers like the
blood-retina barrier. In pigmented animal models, danicopan showed significant accumulation and

sustained exposure in melanin-containing ocular tissues (choroid/Bruch's membrane/retinal pigment

epithelium) and the neural retina, acting as a drug depot. [3]

¢ Metabolism and Elimination: Danicopan undergoes extensive metabolism primarily via non-CYP
pathways. The major route of elimination is amide hydrolysis. Consequently, it has a low potential
for CYP-mediated drug-drug interactions. Most of the administered dose is excreted in feces, with
a smaller portion eliminated in urine, indicating a mixed biliary and renal excretion pathway with

minimal excretion of unchanged parent drug. [1]

Pharmacodynamic Properties

The pharmacodynamic (PD) effects of danicopan are characterized by potent, selective inhibition of the

complement alternative pathway.

Key Pharmacodynamic Parameters

Parameter Effect | Value

Conditions / Clinical Relevance

Target Engagement &
Pathway Inhibition

Factor D Inhibition >90% inhibition of AP
activity
Wieslab AP Assay Inhibition of AP activity

Downstream Biomarkers

Plasma Bb Fragment Reduction of ~50%
C3 Fragment Deposition on Reduction of >50%
PNH RBCs

With 150-200 mg TID dosing in PNH
patients [1]

Key pharmacodynamic biomarker [2]

Reflects reduced AP C3 convertase
formation [1]

Directly addresses mechanism of EVH

[1]
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Parameter Effect | Value Conditions / Clinical Relevance

Lactate Dehydrogenase (LDH)  Reduction from 5.7x ULN Monotherapy study, indicates control of

to 1.8x ULN IVH [2]

Clinical Efficacy Endpoints

Hemoglobin (Hb) Level Increase of 2.8 g/dL (LS At Week 12 vs. baseline in phase 3 trial
mean change) [4]

Transfusion Avoidance Significant improvement Proportion of patients avoiding blood

transfusions [4]

FACIT-Fatigue Score Significant improvement Patient-reported outcome indicating
reduced fatigue [4] [2]

Efficacy and Clinical Evidence

¢ Phase 3 ALPHA Trial (NCT04469465): This pivotal study evaluated danicopan as an add-on to
ravulizumab or eculizumab in PNH patients with significant EVH (Hb <9.5 g/dL). The primary endpoint
was met, with a least squares mean Hb increase of 2.8 g/dL from baseline at Week 12. Patients
switching from placebo to danicopan at Week 12 showed similar Hb improvements by Week 24.
These improvements in Hb, transfusion avoidance, and fatigue were maintained through Week 72,
demonstrating sustained efficacy. [4]

¢ Phase 2 Monotherapy Trial (NCT03053102: In untreated PNH patients, danicopan monotherapy
(100-200 mg TID) over 84 days significantly reduced intravascular hemolysis, evidenced by a
decrease in LDH from 5.7x ULN at baseline to 1.8x ULN at Day 28. Hemoglobin increased by a mean
of 1.7 gldL at Day 84, confirming the drug's ability to control hemolysis and improve anemia. [2]

Experimental Methodologies

This section details key experimental protocols from cited studies to facilitate understanding of the data

generation process.

Clinical Trial Design: Phase 3 ALPHA Study
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The Phase 3 ALPHA trial was a randomized, double-blind, placebo-controlled study with subsequent open-

label periods and a long-term extension (LTE). [4]

¢ Population: 86 randomized adults with PNH and significant EVH (Hb <9.5 g/dL, ARC =120 x 10°/L)
on stable C5 inhibitor therapy (ravulizumab or eculizumab).
¢ Intervention:
o Double-Blind Period (TP1, 12 weeks): Patients randomized to receive oral danicopan (150
mg TID) or placebo as add-on therapy.
o Open-Label Period (TP2, 12 weeks): Patients previously on placebo switched to danicopan.
o Long-Term Extension (LTE, ~2 years): All willing patients continued danicopan to assess
long-term safety and efficacy.
¢ Primary Endpoint: Change in hemoglobin from baseline to Week 12.
¢ Key Assessments: Hemoglobin, absolute reticulocyte count (ARC), LDH, transfusion records,
FACIT-Fatigue score, and safety monitoring.

Preclinical Ocular PK/PD Study Protocol

A study investigated danicopan's distribution to the posterior segment of the eye, relevant for its potential

application in geographic atrophy. [3]

e Animal Models: Pigmented (Long-Evans rats, Dutch Belted rabbits) and albino (Wistar Han rats,
New Zealand White rabbits) strains to assess melanin binding.
¢ Dosing: Single or multiple oral doses of danicopan or [**C]-danicopan.
e Tissue Distribution:
o Quantitative Whole-Body Autoradiography (QWBA): Used in rats to visualize and quantify
drug-derived radioactivity in tissues over time (1 to 672 hours post-dose).
o Tissue Concentration Analysis: In rabbits, danicopan concentrations were measured in
plasma, neural retina, and choroid/Bruch's membrane/RPE at various time points post-dose.
¢ In Vitro Melanin Binding: Characterized danicopan's binding property to melanin.
¢ PK Analysis: Non-compartmental analysis to determine AUC, Cmax, and Tmax in plasma and ocular
tissues.

Bioanalytical and PD Assay Methods

e Danicopan Plasma Concentration: Determined using validated liquid chromatography methods. [2]

¢ Alternative Pathway Activity: Measured using the Wieslab AP assay, a classical in vitro diagnostic
tool for assessing the functional activity of the AP. This assay served as a direct PD marker of
danicopan's target engagement. [2]
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e C3 Fragment Deposition: The percentage of C3 fragment-coated PNH erythrocytes was monitored
using flow cytometry, a direct measure of the proximal PD effect leading to EVH. [1] [2]

Safety and Tolerability

The long-term safety profile of danicopan is established from the Phase 3 ALPHA trial and its extension. [4]

e Overall Profile: No new safety signals were identified with long-term use. The most common adverse
events reported in earlier studies included headache and upper respiratory tract infection. [4] [2]

¢ Breakthrough Hemolysis: The event rate was low, at 6 events per 100 patient-years in the LTE,
indicating that complement inhibition remained effective. [4]

e Overdose: In the event of an overdose, increases in liver enzymes may occur. General supportive
measures are recommended. [1]

Conclusion

Need Custom Synthesis?
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References

1. Danicopan: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. Danicopan: an oral complement factor D inhibitor ... [haematologica.org]

3. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits ... [pmc.ncbi.nlm.nih.gov]
4. Long-term efficacy and safety of danicopan as add-on ... [pubmed.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Comprehensive Technical Profile of Danicopan: Pharmacokinetics
and Pharmacodynamics]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b524982#danicopan-pharmacokinetics-and-

pharmacodynamics]

© 2026 Smolecule. All rights reserved. 7/8 Tech Support


https://go.drugbank.com/drugs/DB15401
https://haematologica.org/article/view/haematol.2020.261826
https://www.smolecule.com/products/s524982?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39700502/
https://pubmed.ncbi.nlm.nih.gov/39700502/
https://haematologica.org/article/view/haematol.2020.261826
https://pubmed.ncbi.nlm.nih.gov/39700502/
https://go.drugbank.com/drugs/DB15401
https://www.smolecule.com/products/s524982?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB15401
https://haematologica.org/article/view/haematol.2020.261826
https://pmc.ncbi.nlm.nih.gov/articles/PMC9624268/
https://pubmed.ncbi.nlm.nih.gov/39700502/
https://www.smolecule.com/products/b524982#danicopan-pharmacokinetics-and-pharmacodynamics
https://www.smolecule.com/products/b524982#danicopan-pharmacokinetics-and-pharmacodynamics
https://www.smolecule.com/products/b524982#danicopan-pharmacokinetics-and-pharmacodynamics
https://www.smolecule.com/products/b524982#danicopan-pharmacokinetics-and-pharmacodynamics
https://www.smolecule.com/products/s524982?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 8/8

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524982?utm_src=pdf-bulk
https://www.smolecule.com/products/s524982?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

